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molecular formula C8H16O2 B1345966 2-Ethyl-4-methylpentanoic acid CAS No. 108-81-6

2-Ethyl-4-methylpentanoic acid

Cat. No. B1345966
M. Wt: 144.21 g/mol
InChI Key: XTCNGAJYWUIFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956033B2

Procedure details

in tetrahydrofuran (40 ml) was dissolved in diisopropylamine (3.08 ml) and to the mixture was added n-butyl lithium (13.8 ml; 1.6 M hexane solution) at −78° C. and thereto was added isobutylbutyric acid (0.93 ml) dropwise and the mixture was stirred for 1 hour at 30° C. To the reaction mixture was added a solution of 4-isopropylbenzyl chloride (2.19 g) in tetrahydrofuran (10 ml) at −78° C. and the mixture was stirred at room temperature for 2 hours. The reaction mixture was poured to cool hydrochloric acid and was extracted with ethyl acetate. The extract was concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1) to give the title compound (1.73 g) having the following physical data.
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
2.19 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
3.08 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([CH:10]([CH2:14]C)[C:11]([OH:13])=[O:12])C(C)C.[CH:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Cl)=[CH:21][CH:20]=1)([CH3:18])[CH3:17].Cl>O1CCCC1.C(NC(C)C)(C)C>[CH:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23][C:10]([CH3:14])([CH3:6])[C:11]([OH:13])=[O:12])=[CH:21][CH:20]=1)([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C(C)C)C(C(=O)O)CC
Step Three
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.08 mL
Type
solvent
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)CC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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